molecular formula C16H23ClN4O2 B7173716 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide

5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide

Cat. No.: B7173716
M. Wt: 338.83 g/mol
InChI Key: SAPMLUKWVOIQLV-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group, a morpholinylmethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the chloro group is introduced via a halogenation reaction.

    Introduction of the piperidinyl group: This step involves the nucleophilic substitution of a halogenated pyridine with a piperidine derivative.

    Attachment of the morpholinylmethyl group: This is achieved through a nucleophilic substitution reaction where the morpholine ring is introduced.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-2-carboxamide
  • 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-4-carboxamide

Uniqueness

5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both morpholinyl and piperidinyl groups also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c17-14-9-13(15(18)22)10-19-16(14)21-3-1-12(2-4-21)11-20-5-7-23-8-6-20/h9-10,12H,1-8,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPMLUKWVOIQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CCOCC2)C3=C(C=C(C=N3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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